tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of sulfonyl pyrrolidines It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a sulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include sulfonic acids or sulfonate esters.
Reduction Reactions: Products include sulfides or thiols.
Scientific Research Applications
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfonylpyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUDDPTYWBZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698798 | |
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-67-9 | |
Record name | 1,1-Dimethylethyl 3-[(4-bromophenyl)sulfonyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887587-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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